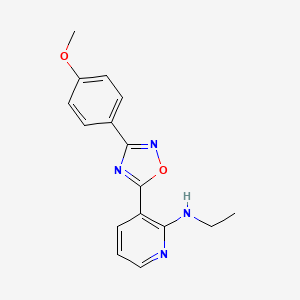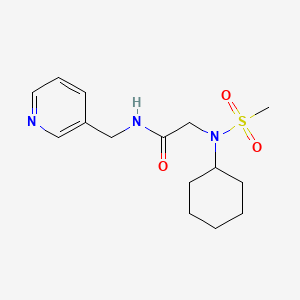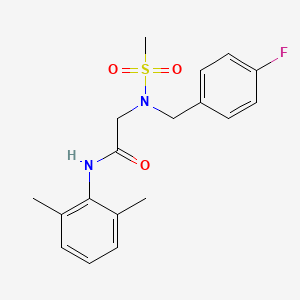
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as MMPEP, is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.
作用機序
MMPEP selectively targets N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. By blocking the activation of N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, MMPEP can modulate glutamatergic neurotransmission and reduce the excitability of neurons. This mechanism of action has been implicated in the therapeutic effects of MMPEP in various neurological disorders.
Biochemical and Physiological Effects:
MMPEP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that MMPEP can reduce the expression of pro-inflammatory cytokines, increase the expression of neurotrophic factors, and modulate the activity of various signaling pathways. MMPEP has also been shown to have effects on synaptic plasticity, dendritic spine morphology, and neuronal excitability.
実験室実験の利点と制限
One of the advantages of MMPEP is its selectivity for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which reduces the potential for off-target effects. However, MMPEP has a relatively short half-life, which can limit its efficacy in in vivo experiments. Additionally, the synthesis of MMPEP can be challenging, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on MMPEP. One area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide antagonists. Another area of interest is the investigation of the therapeutic potential of MMPEP in other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the development of new formulations or delivery methods for MMPEP could improve its efficacy in in vivo experiments.
Conclusion:
In conclusion, MMPEP is a selective antagonist for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide that has potential therapeutic applications for various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMPEP have been discussed in this paper. Further research on MMPEP could lead to the development of new treatments for neurological disorders.
合成法
MMPEP can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane, followed by reduction and reaction with 2-bromopropiophenone. The resulting product is then reacted with ethylenediamine to form MMPEP.
科学的研究の応用
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that MMPEP can improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior in animal models. MMPEP has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-3-4-10(18-2)9(7-8)14-12(17)11(16)13-5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJUIIQGLMGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

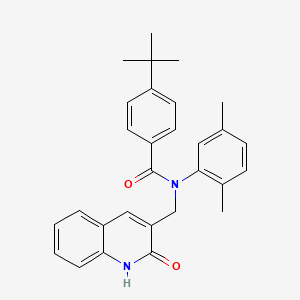


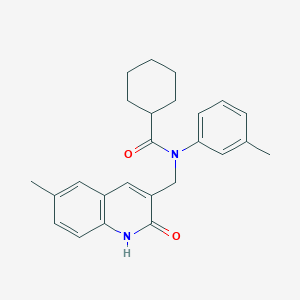

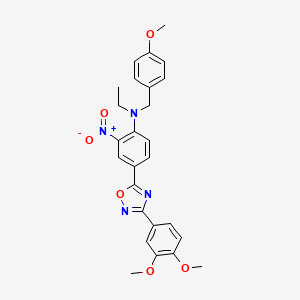


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)
